1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea
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Description
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H10N4OS2 and its molecular weight is 326.39. The purity is usually 95%.
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Scientific Research Applications
Urea Derivatives and Plant Biology
Urea derivatives, including compounds like 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea, have demonstrated significant potential in the field of plant biology. They are synthetic compounds known for their ability to regulate cell division and differentiation. Notably, certain urea derivatives exhibit cytokinin-like activity, often surpassing the effects of adenine compounds, which are pivotal for plant morphogenesis. Recent studies have highlighted the identification of new urea cytokinins and other urea derivatives that specifically enhance adventitious root formation, providing valuable insights into their biological activity and mode of action in in vitro plant studies (Ricci & Bertoletti, 2009).
Chemistry and Molecular Structure
The chemistry surrounding compounds like this compound has been extensively studied, with a focus on their synthesis, molecular structure, and spectroscopic properties. Aminothiazole derivatives, for example, have been synthesized and analyzed using various spectroscopic techniques to confirm their structures, providing insights into their potential biological applications. These studies serve as a foundation for understanding the molecular behavior and interaction mechanisms of such compounds (Adeel et al., 2017).
Synthetic Methodologies
Innovative synthetic methodologies have been developed to create urea and thiourea derivatives efficiently. These methods include the use of microwave irradiation for the synthesis of 1,3,4-thiadiazol-2-yl urea derivatives, demonstrating a simple and efficient approach to obtain these compounds in satisfactory yields. Such methodologies highlight the progress in chemical synthesis techniques, providing a pathway for the rapid and efficient production of urea derivatives for various applications (Li & Chen, 2008).
Biological Activities and Applications
The biological activities and applications of this compound derivatives have been a subject of significant interest. Research has explored their potential in inhibiting bacterial cell-wall biosynthesis, demonstrating promising activity against MurA and MurB enzymes as well as various gram-positive bacteria, including MRSA and VRE. This highlights the potential of these compounds as new inhibitors of bacterial growth, which could lead to the development of novel antibacterial agents (Francisco et al., 2004).
Properties
IUPAC Name |
1-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS2/c16-8-10-3-5-11(6-4-10)12-9-22-15(17-12)19-14(20)18-13-2-1-7-21-13/h1-7,9H,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVKDQBADDYTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.